

Cy3 NHS Ester for Single-Molecule Imaging: Application Notes and Protocols

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Compound of Interest

Compound Name: Cy3 NHS ester

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This document provides detailed application notes and protocols for the use of **Cy3 NHS ester** in single-molecule imaging. Cyanine 3 (Cy3) is a bright and photostable fluorescent dye, and its N-hydroxysuccinimide (NHS) ester derivative is a widely used tool for labeling primary amines in biomolecules such as proteins and nucleic acids.[1][2] Its excellent photophysical properties make it a popular choice for demanding applications like single-molecule Förster Resonance Energy Transfer (smFRET) and other super-resolution microscopy techniques.[3]

Photophysical Properties of Cy3

The performance of Cy3 in single-molecule imaging is dictated by its photophysical characteristics. Key parameters are summarized in the table below. It is important to note that properties like quantum yield and fluorescence lifetime can be significantly influenced by the local environment, such as conjugation to a biomolecule or the composition of the imaging buffer.[3][4]

Property	Value	Notes
Excitation Maximum (λ_{exc})	~550 - 555 nm	Optimal for excitation with a 532 nm laser.
Emission Maximum (λ_{em})	~570 nm	Emits in the orange-red region of the spectrum.
Molar Extinction Coefficient (ϵ)	~150,000 $\text{cm}^{-1}\text{M}^{-1}$	High extinction coefficient contributes to its brightness.
Quantum Yield (Φ)	0.04 - 0.57	Highly dependent on the environment (e.g., solvent, conjugation to DNA or proteins).
Fluorescence Lifetime (τ)	~0.2 - 2.8 ns	Can vary with the local environment and quenching effects.
Photostability	Moderate to High	Photobleaching can be minimized with oxygen scavenging systems and photostabilizers.

Labeling Efficiency and Molar Ratios

The efficiency of labeling with **Cy3 NHS ester** is influenced by factors such as protein concentration, pH, and the molar ratio of dye to protein.

Parameter	Recommended Range/Value	Notes
Protein Concentration	2 - 10 mg/mL	Higher protein concentrations generally lead to better labeling efficiency.
Reaction pH	8.3 - 9.3	The reaction with primary amines is most efficient at a slightly basic pH.
Dye:Protein Molar Ratio	5:1 to 20:1	The optimal ratio should be determined empirically for each specific protein to achieve the desired degree of labeling and avoid over-labeling, which can cause self-quenching.
Typical Degree of Labeling (DOL)	1 - 5	A DOL in this range is often ideal for single-molecule studies to ensure functionality and avoid fluorescence quenching.

Experimental Protocols

Protocol 1: Labeling of Proteins with Cy3 NHS Ester

This protocol provides a general procedure for labeling proteins with **Cy3 NHS ester**. It is recommended to optimize the dye-to-protein molar ratio for each specific protein.

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
- Cy3 NHS ester**
- Anhydrous dimethyl sulfoxide (DMSO)

- 1 M Sodium bicarbonate buffer, pH 8.3-9.3
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Reaction tubes
- Spectrophotometer

Procedure:

- Protein Preparation:
 - Dissolve or dialyze the protein into an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). Buffers containing primary amines like Tris or glycine will compete with the labeling reaction and must be avoided.
 - Adjust the protein concentration to 2-10 mg/mL.
- **Cy3 NHS Ester** Stock Solution Preparation:
 - Immediately before use, dissolve the **Cy3 NHS ester** in anhydrous DMSO to a concentration of 10 mg/mL.
- Labeling Reaction:
 - Add the desired volume of 1 M sodium bicarbonate buffer to the protein solution to adjust the pH to 8.3-9.3.
 - Slowly add the calculated amount of **Cy3 NHS ester** stock solution to the protein solution while gently vortexing. The optimal molar ratio of dye to protein is typically between 10:1 and 20:1.
 - Incubate the reaction for 1 hour at room temperature, protected from light.
- Purification of the Labeled Protein:
 - Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g.,

PBS).

- Collect the colored fractions corresponding to the labeled protein.
- Determination of Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 550 nm (for Cy3).
 - Calculate the protein concentration using the following formula, correcting for the absorbance of Cy3 at 280 nm (the correction factor is approximately 0.08):
 - Protein Concentration (M) = $[A_{280} - (A_{550} \times 0.08)] / \epsilon_{\text{protein}}$
 - Calculate the dye concentration:
 - Dye Concentration (M) = $A_{550} / \epsilon_{\text{Cy3}}$
 - Calculate the DOL:
 - DOL = Dye Concentration / Protein Concentration

Protocol 2: Labeling of Amine-Modified Oligonucleotides

This protocol describes the labeling of oligonucleotides containing a primary amine modification.

Materials:

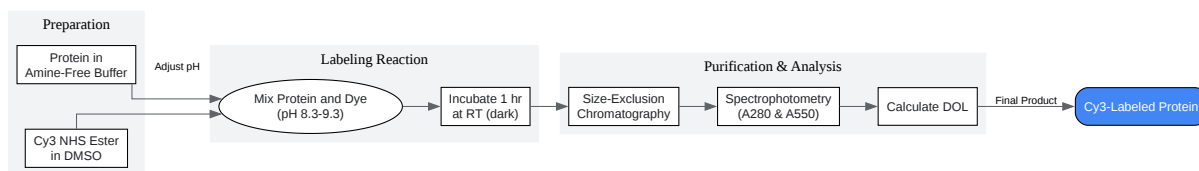
- Amine-modified oligonucleotide
- **Cy3 NHS ester**
- Anhydrous DMSO
- 0.1 M Sodium carbonate buffer, pH 9.0
- Ethanol

- 3 M Sodium acetate
- HPLC or PAGE for purification

Procedure:

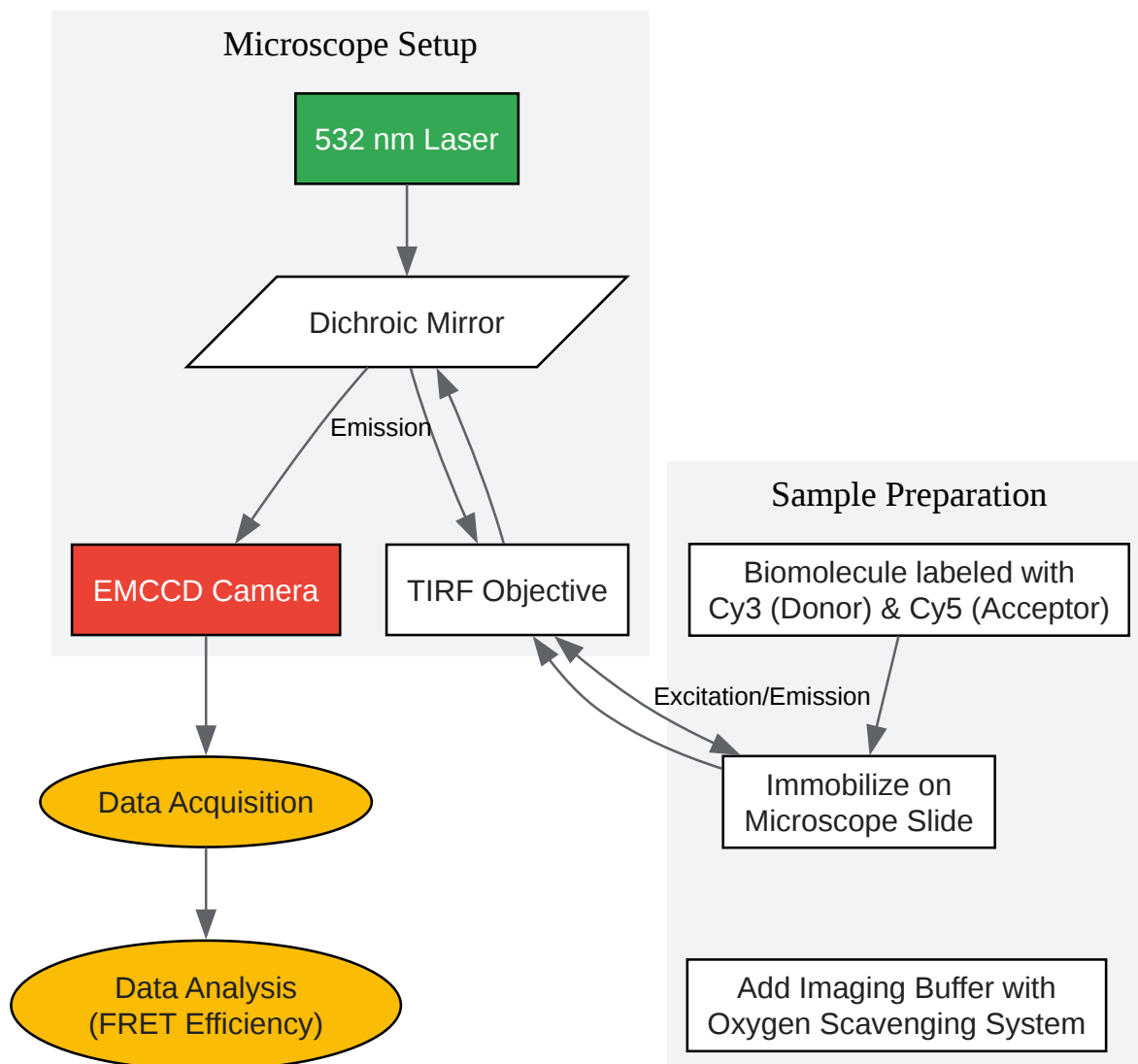
- Oligonucleotide Preparation:
 - Dissolve the amine-modified oligonucleotide in nuclease-free water.
- **Cy3 NHS Ester** Stock Solution Preparation:
 - Prepare a fresh 10 mg/mL solution of **Cy3 NHS ester** in anhydrous DMSO.
- Labeling Reaction:
 - In a microcentrifuge tube, combine the oligonucleotide, 0.1 M sodium carbonate buffer (pH 9.0), and the **Cy3 NHS ester** stock solution. A 2-5 fold molar excess of the dye is typically sufficient.
 - Incubate the reaction for 2-4 hours at room temperature in the dark.
- Purification of the Labeled Oligonucleotide:
 - Precipitate the labeled oligonucleotide by adding 3 M sodium acetate and 3 volumes of cold absolute ethanol.
 - Incubate at -20°C for at least 30 minutes.
 - Centrifuge to pellet the oligonucleotide, wash with 70% ethanol, and air dry.
 - For higher purity, purify the labeled oligonucleotide using reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

Mandatory Visualizations



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Caption: Workflow for labeling a protein with **Cy3 NHS ester**.



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Caption: Experimental workflow for a single-molecule FRET experiment.

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